molecular formula C5H3ClN2O B1280605 6-Chloropyrazine-2-carbaldehyde CAS No. 874114-34-8

6-Chloropyrazine-2-carbaldehyde

Cat. No. B1280605
M. Wt: 142.54 g/mol
InChI Key: NWLIHAPBHUZMAD-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chloro group and an aldehyde functional group attached to a pyrazine ring. This compound is particularly significant in the field of medicinal chemistry due to its potential to form structures with biological activity.

Synthesis Analysis

The synthesis of 6-chloropyrazine derivatives can be achieved through the Vilsmeier–Haack reaction, as demonstrated in the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These compounds are synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction, which is a form of formylation that involves the reaction of a substrate with a Vilsmeier reagent to introduce an aldehyde group .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 6-chloropyrazine derivatives can be investigated using spectroscopic methods and computational chemistry tools. For instance, the structure of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide has been studied using FT-IR, FT-Raman spectroscopy, and theoretical calculations. These studies provide insights into the geometrical parameters, vibrational assignments, and electronic properties such as HOMO and LUMO analysis, which are crucial for understanding the reactivity and stability of the molecule .

Chemical Reactions Analysis

6-Chloropyrazine-2-carbaldehyde can undergo various chemical reactions to form different heterocyclic compounds. For example, its reaction with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively. These reactions are important for the development of compounds with potential pharmacological properties . Additionally, reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes can lead to the formation of hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives, which are known for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloropyrazine derivatives can be deduced from their molecular structure analysis. The presence of electron-withdrawing groups such as chloro and trifluoromethyl groups can influence the electron density distribution within the molecule, affecting properties like bond lengths and vibrational frequencies. The first hyperpolarizability of these compounds suggests a significant nonlinearity, which could be exploited in the development of materials for nonlinear optics . The synthesis of these compounds under solvent-free conditions, such as microwave-assisted synthesis, highlights their potential for green chemistry applications .

Scientific Research Applications

Synthesis and Chemical Reactivity

6-Chloropyrazine-2-carbaldehyde plays a critical role in synthesizing novel heterocyclic compounds. For instance, it has been used in the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which further react to form chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010). Similarly, its utility is seen in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines, demonstrating its versatility in creating complex molecular structures (Quiroga et al., 2008). Additionally, 6-Chloropyrazine-2-carbaldehyde is involved in reactions to produce various pyrazole derivatives, demonstrating its broad application in synthesizing heterocyclic frameworks (Boyd et al., 2008).

Structural Analysis and Characterization

The compound is also pivotal in structural elucidation studies. For example, in the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, 6-Chloropyrazine-2-carbaldehyde derivatives were essential for characterizing newly synthesized heterocyclic compounds using spectroscopic methods (Abdel-fattah & Attaby, 2012).

Biological Applications

In biological research, derivatives of 6-Chloropyrazine-2-carbaldehyde have shown potential. For instance, compounds derived from it were found to be active against the influenza A virus subtype H1N1, highlighting its potential in antiviral drug development (Wang et al., 2014).

Synthesis of Complex Molecules

6-Chloropyrazine-2-carbaldehyde is instrumental in synthesizing complex molecular structures like diorganotin(IV) complexes. These complexes exhibit unique structural features and potential applications in various fields (Venkatraman et al., 2007).

Role in Heterocyclic Synthesis

This compound is a key intermediate in synthesizing various novel heterocyclic systems, demonstrating its significant role in advancing synthetic chemistry (Gouda et al., 2016).

Safety And Hazards

The safety information for 6-Chloropyrazine-2-carbaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLIHAPBHUZMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470696
Record name 6-chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrazine-2-carbaldehyde

CAS RN

874114-34-8
Record name 6-chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrazine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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